Myelin Basic Protein (MBP) (68-82), guinea pig

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Protéine basique de la myéline (68-82), cobaye, est un fragment de la protéine basique de la myéline, qui est un composant essentiel de la gaine de myéline dans le système nerveux central. Ce fragment protéique est connu pour son rôle dans l'induction de l'encéphalomyélite allergique expérimentale, un modèle de sclérose en plaques . La séquence de ce peptide est Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn .

Mécanisme D'action

Target of Action

The primary target of Myelin Basic Protein (68-82), Guinea Pig is the immune system, specifically the T cells . This protein fragment is an immunodominant peptide epitope observed in multiple sclerosis and can be used to induce immune tolerance and downregulate T cell reactivity to myelin .

Mode of Action

Myelin Basic Protein (68-82), Guinea Pig interacts with T cells, inducing a response that can lead to the development of experimental allergic encephalomyelitis (EAE), a model for human inflammatory demyelinating diseases . This interaction with T cells can lead to changes in the immune response, potentially leading to immune tolerance .

Biochemical Pathways

It is known that this protein fragment plays a role in the immune response, particularly in the context of autoimmune diseases like multiple sclerosis . It is believed to interact with the lipids in the myelin membrane by electrostatic and hydrophobic interactions .

Pharmacokinetics

As a peptide, it is expected to be soluble in water and dmso

Result of Action

The interaction of Myelin Basic Protein (68-82), Guinea Pig with T cells can lead to changes in the immune response. Specifically, it can induce experimental allergic encephalomyelitis (EAE) in animal models . EAE is a commonly used experimental model for studying human inflammatory demyelinating diseases, such as multiple sclerosis .

Analyse Biochimique

Biochemical Properties

Myelin Basic Protein (68-82), guinea pig plays a significant role in biochemical reactions. It interacts with several biomolecules, including lipids in the myelin membrane, through electrostatic and hydrophobic interactions . These interactions help maintain the correct structure of myelin .

Cellular Effects

The effects of Myelin Basic Protein (68-82), guinea pig on cells are profound. It has been observed to induce experimental allergic encephalomyelitis . In vitro studies have shown that it can significantly increase the number of activated T-lymphocytes in whole blood .

Molecular Mechanism

At the molecular level, Myelin Basic Protein (68-82), guinea pig exerts its effects through various mechanisms. It is known to induce immune tolerance and downregulate T cell reactivity to myelin . This protein fragment is also the target of many post-translational modifications, including N-terminal acetylation, arginine methylation, phosphorylation by various serine/threonine protein-kinases, and deamidation on some glutamine residues .

Temporal Effects in Laboratory Settings

Over time, the effects of Myelin Basic Protein (68-82), guinea pig can change. For instance, in experimental autoimmune encephalomyelitis (EAE) models, the onset of symptoms is slightly delayed, and the maximal clinical score is markedly decreased compared to controls .

Dosage Effects in Animal Models

In animal models, the effects of Myelin Basic Protein (68-82), guinea pig vary with different dosages. For example, in EAE models, pretreatment with bee venom acupuncture from the same day of MBP (68-82) immunization can affect the induction and progression of EAE and weight loss .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la Protéine basique de la myéline (68-82), cobaye, implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Attachement du premier acide aminé : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est retiré.

Couplage : Le prochain acide aminé est activé et couplé à la chaîne peptidique en croissance.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique souhaitée soit obtenue.

Clivage : Le peptide est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de la Protéine basique de la myéline (68-82), cobaye, suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la constance. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

La Protéine basique de la myéline (68-82), cobaye, peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réducteurs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants incluent les halogénures d'alkyle et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du peptide peut entraîner la formation de ponts disulfures, tandis que la réduction peut entraîner le clivage de ces ponts .

Applications de la recherche scientifique

La Protéine basique de la myéline (68-82), cobaye, a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée pour étudier la synthèse et la modification des peptides.

Biologie : Elle est utilisée pour étudier la structure et la fonction de la myéline dans le système nerveux central.

Médecine : Elle est utilisée comme modèle pour étudier la sclérose en plaques et d'autres maladies auto-immunes.

Industrie : Elle est utilisée dans le développement d'outils de diagnostic et d'agents thérapeutiques

Mécanisme d'action

La Protéine basique de la myéline (68-82), cobaye, exerce ses effets en interagissant avec le système immunitaire. Elle est reconnue par les lymphocytes T, ce qui entraîne leur activation et la réponse immunitaire qui s'ensuit. Cette interaction est essentielle pour l'induction de l'encéphalomyélite allergique expérimentale, ce qui en fait un modèle précieux pour étudier la sclérose en plaques .

Applications De Recherche Scientifique

Myelin Basic Protein (68-82), guinea pig, has several scientific research applications:

Chemistry: It is used to study peptide synthesis and modification.

Biology: It is used to investigate the structure and function of myelin in the central nervous system.

Medicine: It is used as a model to study multiple sclerosis and other autoimmune diseases.

Industry: It is used in the development of diagnostic tools and therapeutic agents

Comparaison Avec Des Composés Similaires

Composés similaires

Protéine basique de la myéline (104-118), humaine : Un autre fragment de protéine basique de la myéline utilisé dans des applications de recherche similaires.

Protéine basique de la myéline (68-84), bovine : Un fragment similaire provenant de la protéine basique de la myéline bovine.

Unicité

La Protéine basique de la myéline (68-82), cobaye, est unique en raison de sa séquence spécifique et de sa capacité à induire l'encéphalomyélite allergique expérimentale chez le cobaye. Cela en fait un outil précieux pour étudier les mécanismes des maladies auto-immunes et développer des thérapies potentielles .

Propriétés

IUPAC Name |

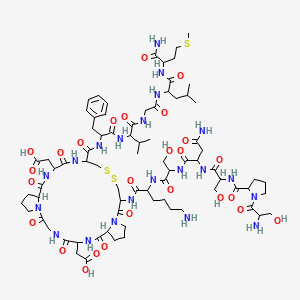

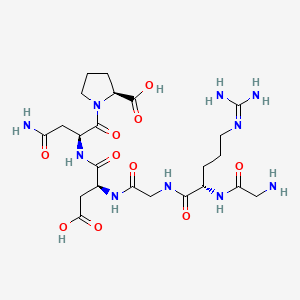

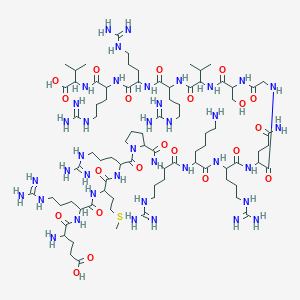

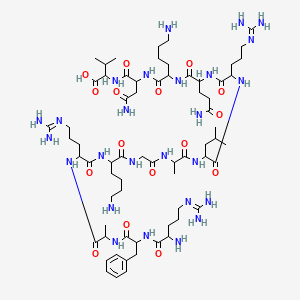

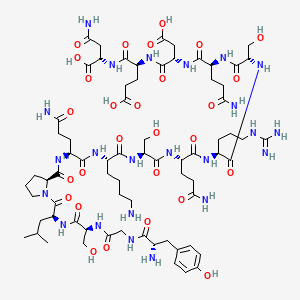

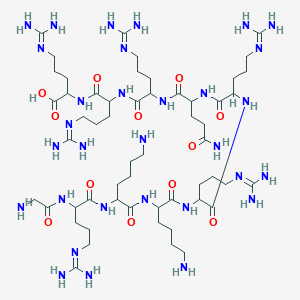

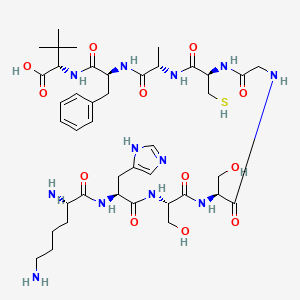

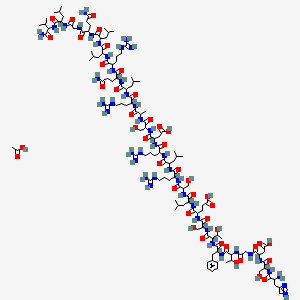

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H113N23O28/c1-33(2)25-44(90-65(116)46(30-95)82-54(103)29-81-57(108)36(73)26-34-10-12-35(98)13-11-34)69(120)94-24-6-9-49(94)68(119)88-41(16-20-52(76)101)61(112)83-37(7-3-4-22-72)58(109)92-47(31-96)66(117)86-39(14-18-50(74)99)60(111)84-38(8-5-23-80-71(78)79)59(110)93-48(32-97)67(118)87-40(15-19-51(75)100)62(113)89-43(28-56(106)107)64(115)85-42(17-21-55(104)105)63(114)91-45(70(121)122)27-53(77)102/h10-13,33,36-49,95-98H,3-9,14-32,72-73H2,1-2H3,(H2,74,99)(H2,75,100)(H2,76,101)(H2,77,102)(H,81,108)(H,82,103)(H,83,112)(H,84,111)(H,85,115)(H,86,117)(H,87,118)(H,88,119)(H,89,113)(H,90,116)(H,91,114)(H,92,109)(H,93,110)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVJYNCPHLNVSO-OXKPGLRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H113N23O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1736.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

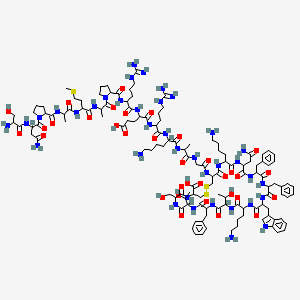

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B612535.png)